Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide: A Proposed Synthesis and Characterization Framework
Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide: A Proposed Synthesis and Characterization Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Potassium organotrifluoroborates have emerged as exceptionally stable and versatile nucleophilic partners in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their enhanced stability over boronic acids concerning air and moisture makes them highly attractive reagents in complex multi-step syntheses, particularly within drug development pipelines.[4][5] This guide outlines a proposed, scientifically grounded strategy for the synthesis and characterization of Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide, a novel functionalized organotrifluoroborate. While this specific molecule is not extensively documented in current literature, the methodologies presented herein are based on well-established and robust chemical principles. This document serves as a comprehensive roadmap for researchers aiming to synthesize and characterize this and structurally related compounds.
Strategic Rationale and Retrosynthesis
The target molecule, Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide, incorporates a γ-butyrolactone moiety. This lactone ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The introduction of a trifluoroborate group onto this scaffold creates a stable, nucleophilic handle for subsequent carbon-carbon bond formation, enabling the diversification of the core structure for structure-activity relationship (SAR) studies.
Our synthetic strategy is predicated on the established, highly reliable conversion of an organoboronic acid to its corresponding potassium trifluoroborate salt via treatment with potassium hydrogen difluoride (KHF₂).[6] This retrosynthetic analysis simplifies the primary challenge to the synthesis of the key intermediate: (5-oxooxolan-3-yl)boronic acid .
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthesis Workflow
The synthesis is designed as a two-step, one-pot procedure to maximize efficiency and yield, a common strategy in modern organic chemistry.[6] The workflow avoids the isolation of potentially unstable boronic acid intermediates.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Materials:
-
2,3-Dihydrofuran (inhibitor-free)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Potassium hydrogen difluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Acetone
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dihydrofuran (X mmol, 1.0 eq) and anhydrous THF (50 mL).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (1 M in THF, X/3 mmol, 0.33 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: The use of a stoichiometric deficiency of the borane reagent relative to the alkene is a standard practice in hydroboration to form the trialkylborane intermediate. The reaction is performed at 0°C to control the exothermicity and ensure regioselectivity.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Fluorination: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~4X mmol, ~4.0 eq).
-
Rationale: A significant excess of KHF₂ is used to drive the displacement of the alkyl groups from the boron atom and ensure complete conversion to the trifluoroborate salt.[6]
-
-
Salt Formation: Cool the reaction mixture back to 0 °C and slowly add the aqueous KHF₂ solution. A white precipitate is expected to form.
-
Isolation and Purification: After the addition, remove the THF under reduced pressure. The remaining aqueous slurry is cooled, and the white solid is collected by vacuum filtration.
-
Washing: Wash the crude product sequentially with cold water (2 x 20 mL), methanol (2 x 20 mL), and diethyl ether (2 x 20 mL) to remove unreacted starting materials and inorganic salts.
-
Rationale: Potassium organotrifluoroborates are typically crystalline solids with low solubility in cold water and many organic solvents, which facilitates their purification by simple washing.[3]
-
-
Drying: Dry the purified white solid under high vacuum to a constant weight to yield Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide.
Proposed Characterization and Data Analysis
A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the methylene protons of the oxolane ring. The proton at C3 (adjacent to boron) is expected to be a complex multiplet. |
| ¹³C NMR | Carbon skeleton confirmation | A signal for the carbonyl carbon (C5) around 170-180 ppm. The C3 carbon bonded to boron will likely show broadening due to quadrupolar relaxation of the ¹¹B nucleus. |
| ¹⁹F NMR | Confirmation of BF₃ group | A sharp singlet or a narrow multiplet in the range of -130 to -150 ppm, characteristic of organotrifluoroborates. |
| ¹¹B NMR | Confirmation of boron environment | A broad singlet or a quartet (due to B-F coupling) around 1-5 ppm, indicating a tetracoordinate boron center.[7] |
| FT-IR | Functional group identification | A strong absorption band around 1770 cm⁻¹ for the lactone C=O stretch. Strong bands between 950-1200 cm⁻¹ corresponding to B-F stretching vibrations. |
| HRMS (ESI-) | Molecular formula confirmation | Calculation of the exact mass of the [C₅H₆BF₃O₂]⁻ anion to confirm the elemental composition. |
| X-ray Crystallography | Definitive structural elucidation | Provides unambiguous 3D structure, bond lengths, and angles if a single crystal can be grown.[8] |
Predicted Quantitative Data
| Parameter | Predicted Value |
| Molecular Formula | C₅H₆BF₃KO₂ |
| Molecular Weight | 200.01 g/mol |
| Monoisotopic Mass (Anion) | 158.0366 g/mol |
| ¹⁹F NMR Chemical Shift (δ) | ~ -142 ppm (relative to CFCl₃) |
| ¹¹B NMR Chemical Shift (δ) | ~ 3.0 ppm (relative to BF₃•OEt₂) |
Applications in Drug Discovery and Synthesis
The synthesized Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide is a valuable building block for medicinal chemistry and drug development.[5] Its stability allows for its use in a wide range of reaction conditions that are often incompatible with more sensitive boronic acids.[1] It can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the functionalized lactone moiety onto various aromatic and heteroaromatic cores, enabling the rapid generation of novel compound libraries for biological screening.[9]
Safety and Handling
-
Potassium hydrogen difluoride (KHF₂): Highly toxic and corrosive. It can cause severe burns upon skin contact and is fatal if swallowed or inhaled. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Calcium gluconate gel should be readily available as a first aid measure for skin exposure.
-
Borane-THF complex: Flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
General Precautions: All manipulations should be carried out by trained personnel in a well-ventilated chemical fume hood.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]
-
Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Available at: [Link]
-
Prakash, G. K. S., et al. (2004). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Journal of Fluorine Chemistry, 125(4), 545-549. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Solvation of Potassium 5-Hydroxy Pentanoyl Trifluoroborate Salt in Aqueous Environment by Using FT-Raman and UV-Visible Spectra. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Letters, 4(11), 1867–1870. Available at: [Link]
-
PubChem. Potassium trifluoro[3-(morpholin-4-yl)propyl]boranuide. Available at: [Link]
-
Bode, J. W., et al. (2020). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. Available at: [Link]
-
Kabalka, G. W., et al. (2008). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of Organic Chemistry, 73(19), 7790–7792. Available at: [Link]
-
Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Available at: [Link]
-
Coles, S. J., et al. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E, 70(Pt 8), 68–71. Available at: [Link]
-
de Mattos, M. C., et al. (2015). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. Evidence-Based Complementary and Alternative Medicine, 2015, 725832. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. Available at: [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available at: [Link]
-
SpectraBase. POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE - Optional[11B NMR]. Available at: [Link]
-
ACTA BIOLOGICA CRACOVIENSIA Series Botanica. (2021). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. Available at: [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
